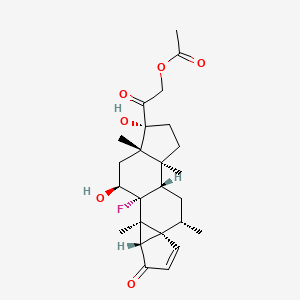
Lumi-6alpha-Methylprednisolone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Lumi-6alpha-Methylprednisolone 21-Acetate involves several steps. One method includes the preparation of 3alpha-hydroxy-5alpha-pregnane-11,20-dione-21-acetate from a common radio-labelled intermediate, 21-diazo-3alpha-hydroxy-5alpha-pregnane-11,20-dione. This intermediate is obtained by reacting 17beta-chlorocarbonyl-3alpha-hydroxy-5alpha-androstan-11-one with diazomethane.
Chemical Reactions Analysis
Lumi-6alpha-Methylprednisolone 21-Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions may involve the conversion of ketones to alcohols using reducing agents.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include diazomethane for the preparation of intermediates and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lumi-6alpha-Methylprednisolone 21-Acetate has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and research.
Biology: The compound is studied for its effects on cellular processes and immune responses.
Medicine: It is used to investigate the anti-inflammatory and immunosuppressive properties of glucocorticoids.
Industry: The compound is used in the development and testing of new drugs and therapies.
Mechanism of Action
Lumi-6alpha-Methylprednisolone 21-Acetate exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor and various downstream signaling pathways .
Comparison with Similar Compounds
Lumi-6alpha-Methylprednisolone 21-Acetate is similar to other glucocorticoids such as Methylprednisolone, Prednisolone, and Hydrocortisone . it is unique in its specific structure and the presence of the acetate group at the 21st position . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Similar compounds include:
- Methylprednisolone
- Prednisolone
- Hydrocortisone
- 6alpha-Methyl Hydrocortisone 21-Acetate
Properties
Molecular Formula |
C25H33FO6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[2-[(1R,2R,3S,7R,8S,10S,11S,14R,15S,17S)-1-fluoro-14,17-dihydroxy-2,8,11,15-tetramethyl-4-oxo-14-pentacyclo[8.7.0.02,7.03,7.011,15]heptadec-5-enyl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33FO6/c1-13-10-16-20(3)8-9-24(31,18(30)12-32-14(2)27)21(20,4)11-17(29)25(16,26)22(5)19-15(28)6-7-23(13,19)22/h6-7,13,16-17,19,29,31H,8-12H2,1-5H3/t13-,16-,17-,19+,20-,21-,22+,23-,24-,25-/m0/s1 |
InChI Key |
IEJHVMHPUSUIPE-OZQZGTMPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]3(CC[C@@]([C@]3(C[C@@H]([C@@]2([C@]4([C@]15[C@@H]4C(=O)C=C5)C)F)O)C)(C(=O)COC(=O)C)O)C |
Canonical SMILES |
CC1CC2C3(CCC(C3(CC(C2(C4(C15C4C(=O)C=C5)C)F)O)C)(C(=O)COC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


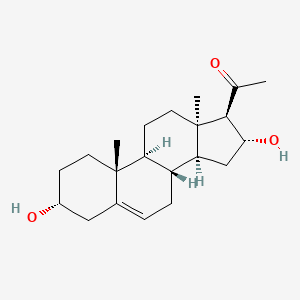
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
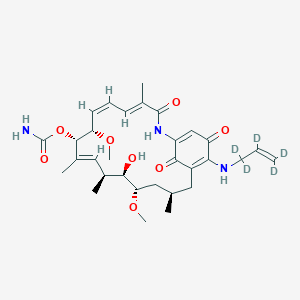
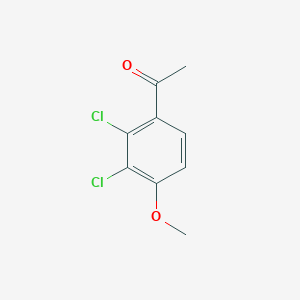
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
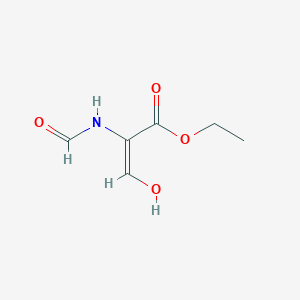
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
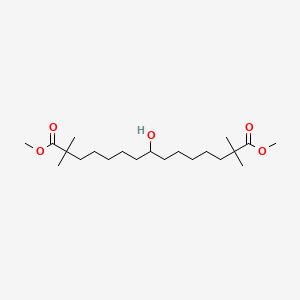
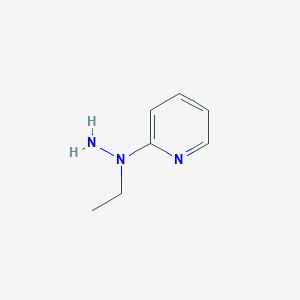
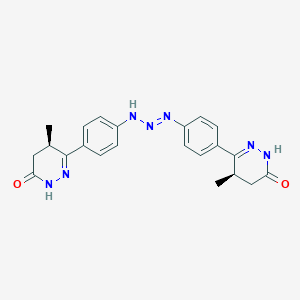
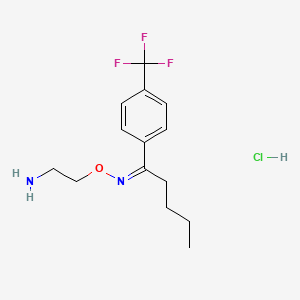
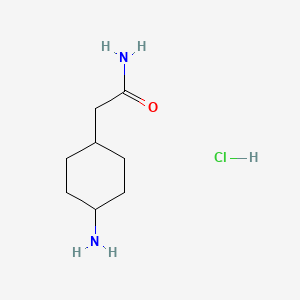
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
